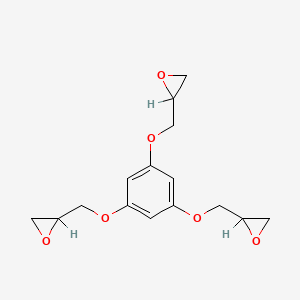

1,3,5-Tris(2,3-epoxypropoxy)benzene

CAS No.: 4223-14-7

Cat. No.: VC7974458

Molecular Formula: C15H18O6

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4223-14-7 |

|---|---|

| Molecular Formula | C15H18O6 |

| Molecular Weight | 294.3 g/mol |

| IUPAC Name | 2-[[3,5-bis(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane |

| Standard InChI | InChI=1S/C15H18O6/c1-10(16-4-13-7-19-13)2-12(18-6-15-9-21-15)3-11(1)17-5-14-8-20-14/h1-3,13-15H,4-9H2 |

| Standard InChI Key | BWDQITNIYSXSON-UHFFFAOYSA-N |

| SMILES | C1C(O1)COC2=CC(=CC(=C2)OCC3CO3)OCC4CO4 |

| Canonical SMILES | C1C(O1)COC2=CC(=CC(=C2)OCC3CO3)OCC4CO4 |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound features a benzene ring at positions 1, 3, and 5 substituted with 2,3-epoxypropoxy groups (). This triglycidyl ether configuration confers high reactivity due to strained epoxy rings, facilitating nucleophilic attacks by amines, thiols, or hydroxyl groups during crosslinking . The symmetry of the molecule promotes uniform network formation in cured resins, critical for stress distribution in structural composites .

Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 294.30 g/mol | |

| Density (25°C) | 1.323 g/cm³ | |

| Boiling point | 477.7°C at 760 mmHg | |

| Flash point | 205.7°C | |

| Refractive index | 1.568 |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution between 1,3,5-trihydroxybenzene (phloroglucinol) and epichlorohydrin in alkaline media :

Optimized Conditions:

-

Molar ratio: 1:3.2 (phloroglucinol:epichlorohydrin)

-

Temperature: 60–80°C

-

Catalyst: 10% aqueous NaOH

-

Reaction time: 4–6 hours

Industrial Manufacturing

Scaled production employs continuous reactors with in-line purification (e.g., wiped-film evaporators) to achieve >99% purity. Key challenges include minimizing oligomerization byproducts and controlling exothermic epoxy ring formation . Global capacity exceeds 50,000 metric tons/year, with major producers in China and the EU .

Physical and Chemical Properties

Reactivity Profile

The epoxy groups undergo three primary reactions:

-

Ring-opening polymerization: Initiated by Lewis acids (e.g., BF₃) or amines, forming polyether networks .

-

Nucleophilic substitution: With amines (e.g., DETA) yielding β-hydroxy amine adducts .

-

Hydrolysis: In acidic/alkaline conditions, producing vicinal diols () .

Comparative Reactivity of Epoxy Compounds

| Compound | Epoxy Equivalent Weight (g/eq) | Gel Time (min, 25°C) |

|---|---|---|

| 1,3,5-Tris(2,3-epoxypropoxy)benzene | 98–102 | 45–60 |

| Diglycidyl resorcinol ether | 125–135 | 90–120 |

| Bisphenol A diglycidyl ether | 170–190 | 120–180 |

Applications in Polymer Science and Technology

Epoxy Resin Crosslinking

The compound’s trifunctionality increases crosslink density by 40–60% compared to difunctional analogs, enhancing glass transition temperatures () from 120°C to 160°C in cured networks . Applications include:

-

Aerospace composites: Carbon fiber-reinforced epoxy laminates with tensile strength >800 MPa .

-

Electronic encapsulants: Low dielectric loss (<0.02 at 1 GHz) for 5G circuitry .

Biomedical Innovations

-

Antimicrobial coatings: Epoxy-amine coatings incorporating this compound demonstrated >6.0 log reduction against Staphylococcus aureus and Escherichia coli in 24 hours .

-

Drug delivery: Crosslinked hydrogels achieved sustained release of dexamethasone (80% over 14 days) in vitro .

Recent Advances and Research Directions

Graphene Oxide Composites

In situ polymerization with reduced graphene oxide (rGO) yielded composites with electrical conductivity up to 1,200 S/m, surpassing conventional epoxy-carbon materials by 300% .

Self-Healing Epoxies

Microencapsulated dicyclopentadiene in 1,3,5-tris(2,3-epoxypropoxy)benzene matrices achieved 85% fracture toughness recovery after thermal activation at 80°C .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume